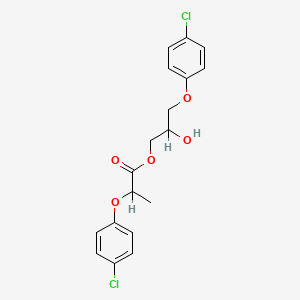
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is an organic compound with a complex structure It is characterized by the presence of an acetyloxy group, a chlorophenoxy group, and a methylpropanoate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-chlorophenoxy)ethanol with 2-methylpropanoic acid in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: The reaction is usually conducted at a moderate temperature to facilitate the esterification process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.
Solvent: Organic solvents like dichloromethane or toluene are often employed to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of 2-(4-chlorophenoxy)ethanol and 2-methylpropanoic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or methanol.
Major Products Formed
Hydrolysis: 2-(4-chlorophenoxy)ethanol, 2-methylpropanoic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Substituted derivatives of the original compound.
科学研究应用
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenoxy)ethanol: Shares the chlorophenoxy group but lacks the acetyloxy and methylpropanoate groups.
2-(4-Chlorophenoxy)ethyl thiocyanate: Contains a thiocyanate group instead of the acetyloxy and methylpropanoate groups.
2-(4-Chlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of the acetyloxy and methylpropanoate groups.
Uniqueness
2-(Acetyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
40698-24-6 |
|---|---|
分子式 |
C14H17ClO5 |
分子量 |
300.73 g/mol |
IUPAC 名称 |
2-acetyloxyethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C14H17ClO5/c1-10(16)18-8-9-19-13(17)14(2,3)20-12-6-4-11(15)5-7-12/h4-7H,8-9H2,1-3H3 |
InChI 键 |
IZRUZEFLRNHIRM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
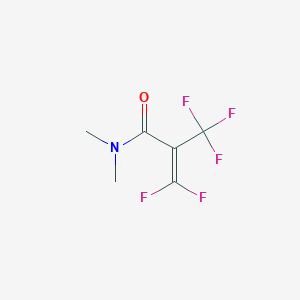
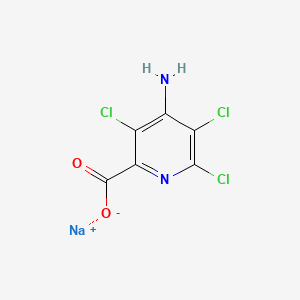
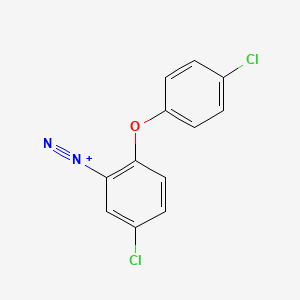
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
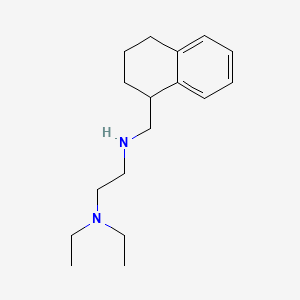
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

